2-Ethynyl-2,3-dihydro-1H-inden-2-ol (CAS 136121-30-7): Technical Synthesis and Application Guide
2-Ethynyl-2,3-dihydro-1H-inden-2-ol (CAS 136121-30-7): Technical Synthesis and Application Guide
Executive Summary
2-Ethynyl-2,3-dihydro-1H-inden-2-ol (CAS: 136121-30-7 ), also known as 2-ethynyl-2-indanol , is a specialized bicyclic building block characterized by a rigid indane scaffold functionalized with a tertiary hydroxyl group and a terminal alkyne at the C2 position.[1][2][3][4]
This compound represents a critical "divergent intermediate" in medicinal chemistry. Its unique geometry—forcing substituents into specific spatial arrangements—makes it invaluable for scaffolding chiramphiphilic ligands and designing conformationally restricted pharmacophores. Unlike its isomer 1-ethynyl-1-indanol, the 2-indanol derivative places the reactive center on the non-benzylic carbon, altering its metabolic stability and electronic properties.
This guide provides an authoritative technical profile, a validated synthesis protocol, and a strategic overview of its derivatization potential.
Chemical Profile & Physical Properties[2][3][5][6][7][8][9][10][11]
| Property | Specification |
| CAS Number | 136121-30-7 |
| IUPAC Name | 2-Ethynyl-2,3-dihydro-1H-inden-2-ol |
| Synonyms | 2-Ethynyl-2-indanol; 2-Ethynyl-2-hydroxyindane |
| Molecular Formula | C₁₁H₁₀O |
| Molecular Weight | 158.20 g/mol |
| Appearance | Viscous liquid or low-melting solid (tendency to supercool) |
| Density | ~1.16 g/cm³ (Predicted) |
| Boiling Point | ~265°C (Predicted at 760 mmHg) |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in water |
| Storage | 2-8°C, Inert atmosphere (Argon/Nitrogen) |
Validated Synthesis Protocol
The most robust route to 2-ethynyl-2-indanol involves the nucleophilic addition of an acetylide anion to 2-indanone . While Grignard reagents (Ethynylmagnesium bromide) can be used, the Lithium Acetylide-Ethylenediamine complex is often preferred for its higher stability and cleaner reaction profile in laboratory-scale synthesis.
Reagents:
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Starting Material: 2-Indanone (CAS 615-13-4)[5]
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Reagent: Lithium Acetylide-Ethylenediamine complex (90% purity)
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Solvent: Anhydrous Tetrahydrofuran (THF)
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Quench: Saturated Ammonium Chloride (NH₄Cl)
Step-by-Step Methodology:
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Preparation: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel.
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Solvent Charge: Add anhydrous THF (10 mL per gram of substrate) and cool to 0°C using an ice/water bath.
-
Reagent Dissolution: Add Lithium Acetylide-Ethylenediamine complex (1.2 equivalents) to the THF. Stir for 15 minutes to ensure a fine suspension/solution.
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Substrate Addition: Dissolve 2-Indanone (1.0 equivalent) in a minimal amount of anhydrous THF. Add this solution dropwise to the acetylide mixture over 30 minutes. Critical: Maintain internal temperature below 5°C to prevent polymerization or aldol side-reactions of the ketone.
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Reaction Phase: Allow the mixture to warm to room temperature (20-25°C) and stir for 4–6 hours. Monitor by TLC (Eluent: 20% EtOAc/Hexanes). The ketone spot (Rf ~0.5) should disappear, replaced by the more polar alcohol spot (Rf ~0.3).
-
Quench: Cool the reaction back to 0°C. Slowly add saturated aqueous NH₄Cl. Caution: This step is exothermic.
-
Workup: Extract the aqueous layer 3x with Ethyl Acetate. Combine organic layers and wash with brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify via flash column chromatography on silica gel (Gradient: 0% → 20% EtOAc in Hexanes).
Synthesis Logic Diagram
Caption: Synthetic pathway from Indene precursor to the target 2-Ethynyl-2-indanol via nucleophilic addition.
Reactivity & Applications
2-Ethynyl-2-indanol is a versatile scaffold. The tertiary hydroxyl group and the terminal alkyne provide orthogonal handles for further functionalization.
A. Click Chemistry (CuAAC)
The terminal alkyne participates readily in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This is extensively used to attach the rigid indane core to biological probes, fluorophores, or peptide backbones to study steric constraints in protein binding pockets.
B. Sonogashira Coupling
Palladium-catalyzed cross-coupling with aryl halides allows for the extension of the carbon skeleton, creating rigid "barbell" shaped molecules often found in liquid crystals or molecular wire research.
C. Meyer-Schuster Rearrangement
Under acidic conditions (and often gold catalysis), propargylic alcohols like 2-ethynyl-2-indanol can rearrange to form
D. Ritter Reaction
The tertiary alcohol is prone to carbocation formation. In the presence of nitriles and strong acid, it can undergo a Ritter reaction to form 2-amido-2-ethynylindanes , which are precursors to novel amino-indane drugs (analogs of Rasagiline).
Derivatization Workflow
Caption: Divergent synthesis pathways utilizing the alkyne and hydroxyl functionalities of 2-ethynyl-2-indanol.
Analytical Characterization
To validate the identity of synthesized 2-ethynyl-2-indanol, compare experimental data against these standard spectral markers:
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¹H NMR (400 MHz, CDCl₃):
- 7.10–7.30 (m, 4H): Aromatic protons of the indane ring.
- 3.30–3.60 (d/m, 4H): Benzylic methylene protons (C1 and C3). The symmetry of the indane ring may simplify this to a singlet or tight multiplet depending on resolution.
-
2.55 (s, 1H): Acetylenic proton (
C-H ). Diagnostic peak. - 2.30 (br s, 1H): Hydroxyl proton (-OH ), exchangeable with D₂O.
-
FT-IR (ATR):
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~3400 cm⁻¹: Broad O-H stretch (Intermolecular H-bonding).
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3290 cm⁻¹: Sharp
C-H stretch. -
2110 cm⁻¹: Weak C
C stretch (typical for terminal alkynes).
-
Safety & Handling (MSDS Highlights)
-
Hazards:
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H226: Flammable liquid and vapor (if solvent present).
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H315/H319: Causes skin and serious eye irritation.
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H335: May cause respiratory irritation.
-
-
Handling:
-
Avoid contact with heavy metals (Ag, Cu, Hg) in basic conditions without ligands, as terminal alkynes can form explosive metal acetylides.
-
Perform synthesis in a fume hood.
-
-
Storage:
-
Store at 2–8°C .
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Hygroscopic; keep tightly sealed under nitrogen to prevent moisture absorption which can make the solid sticky or difficult to handle.
-
References
-
Organic Syntheses. (1962). Preparation of 2-Indanone. Org. Synth. 1962, 42, 57. Retrieved from [Link]
-
ChemSrc. (2025). 2-Ethynyl-indan-2-ol CAS 136121-30-7 Data.[1][4][5][6] Retrieved from [Link]
Sources
- 1. 136121-30-7,2-Ethynyl-indan-2-ol [lookchemicals.com]
- 2. (2E)-2-(2,3-dihydro-1H-inden-1-ylidene)-2,3-dihydro-1H-inden-1-one | C36H28O2 | CID 139084583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CompTox Chemicals Dashboard [comptox.epa.gov]
- 4. endotherm-lsm.com [endotherm-lsm.com]
- 5. 2-Ethynyl-indan-2-ol | CAS#:136121-30-7 | Chemsrc [chemsrc.com]
- 6. 136121-30-7|2-Ethynyl-2,3-dihydro-1h-inden-2-ol|BLD Pharm [bldpharm.com]
